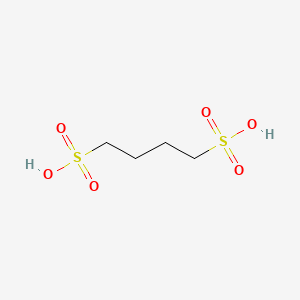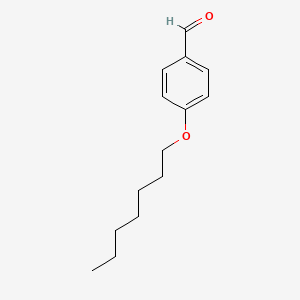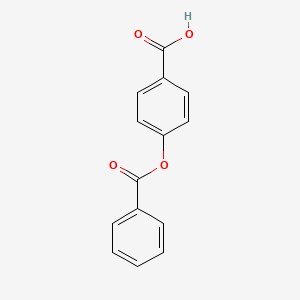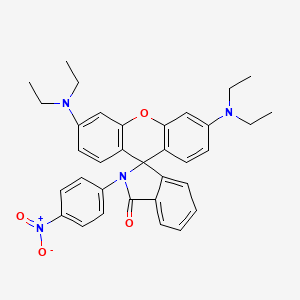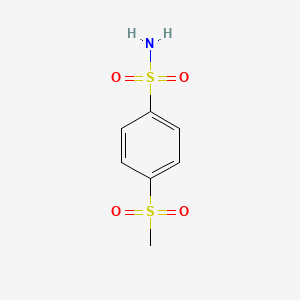
2-ブロモ-4-フルオロアニソール
概要
説明
2-Bromo-4-fluoroanisole, also known as 2-Bromo-4-fluorophenylmethanol, is a colorless liquid with a sweet, floral odor. It is a halogenated aromatic compound derived from anisole, a phenylmethanol derivative. It is used in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the production of perfumes and flavors.
科学的研究の応用
医薬品合成
2-ブロモ-4-フルオロアニソール: は、複雑な分子の合成における前駆体として製薬業界で使用されています。 これは、さまざまな薬理学的に活性な化合物の構成要素である(5-フルオロ-2-メトキシフェニル)メタノールの合成で特によく使用されています .
有機合成
有機化学において、2-ブロモ-4-フルオロアニソールは、クロスカップリング反応などの変換のための汎用性の高い試薬として機能します。 たとえば、これは、複雑な有機骨格を構築するために不可欠な炭素-炭素結合を形成する、広く適用されている方法である鈴木-宮浦カップリングで使用できます .
分析化学
2-ブロモ-4-フルオロアニソール: は、質量分析やクロマトグラフィーなどのさまざまな分析技術で、標準または参照化合物として使用でき、サンプル内の物質を特定または定量化することができます .
農業
2-ブロモ-4-フルオロアニソールに関する農業における直接的な用途は、広く文書化されていませんが、関連する化合物が農薬の製造に使用されています。 この化合物は、除草剤、殺菌剤、または殺虫剤の合成に使用できる可能性があります .
Safety and Hazards
作用機序
Target of Action
It is known to be used in the synthesis of (5-fluoro-2-methoxyphenyl)methanol .
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Action Environment
It is known that the compound is stable under normal conditions .
生化学分析
Cellular Effects
The effects of 2-Bromo-4-fluoroanisole on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the respiratory system, indicating its potential impact on cellular respiration and energy production . Additionally, its interaction with cellular proteins can lead to changes in gene expression, thereby influencing cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-Bromo-4-fluoroanisole exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s bromine and fluorine atoms are key to its reactivity, allowing it to form stable complexes with enzymes and other proteins. These interactions can result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-fluoroanisole can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that 2-Bromo-4-fluoroanisole remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular behavior.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-fluoroanisole vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At high doses, it can cause toxic or adverse effects, including respiratory distress and other systemic effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
2-Bromo-4-fluoroanisole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism
Transport and Distribution
Within cells and tissues, 2-Bromo-4-fluoroanisole is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-Bromo-4-fluoroanisole is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 2-Bromo-4-fluoroanisole exerts its effects precisely where needed within the cell . This specificity is vital for its use in biochemical research and therapeutic applications.
特性
IUPAC Name |
2-bromo-4-fluoro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQXVIJARQLCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196417 | |
| Record name | 2-Bromo-4-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-08-4 | |
| Record name | 2-Bromo-4-fluoro-1-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluoroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 452-08-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-bromo-4-fluoroanisole unique from an NMR spectroscopy perspective?
A1: 2-bromo-4-fluoroanisole is notable in nuclear magnetic resonance (NMR) spectroscopy because it exhibits a first-order spectrum with four distinct signals. This is unusual because few molecules possess four magnetically non-equivalent nuclei with sufficiently different chemical shifts to allow for such straightforward analysis []. This characteristic makes 2-bromo-4-fluoroanisole a useful model compound for studying NMR principles.
Q2: Has 2-bromo-4-fluoroanisole been studied using techniques beyond NMR?
A2: Yes, in addition to NMR, 2-bromo-4-fluoroanisole has been investigated using dielectric relaxation studies []. This technique provides insights into the molecule's behavior in solution, specifically how its dipole moment interacts with an oscillating electric field. This type of information is valuable for understanding the compound's physical properties and potential interactions with other molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


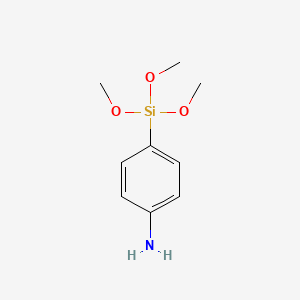
![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)
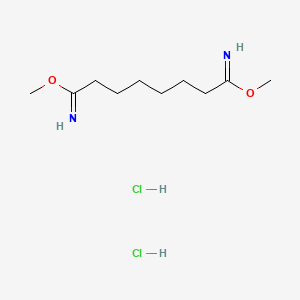
![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)
